alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol
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Overview
Description
Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a chlorophenyl group, an imino group, and a methoxy group attached to a cresol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol typically involves the condensation reaction between 4-chloroaniline and 6-methoxy-2-hydroxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-alpha-methylphenylacetic acid: Used in organic synthesis and pharmaceuticals.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their biological activities, including anticancer properties.
Pyrimidine derivatives: Exhibiting various pharmacological effects.
Uniqueness
Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
17696-47-8 |
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Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-9,17H,1H3 |
InChI Key |
WYECASLDHYCDBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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